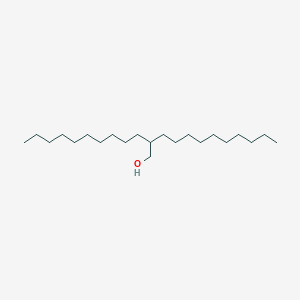

2-Decyl-1-dodecanol

概要

説明

2-Decyl-1-dodecanol is a branched alcohol . It is produced by the condensation of two molecules of decyl alcohol . It also occurs naturally in small quantities in plants .

Synthesis Analysis

The synthesis of this compound involves heating a mixture to 230°-250° C. Water generated from the reaction is removed by distillation. The reaction progress is followed by GLC analysis and the guerbet alcohol product, 2-decyl-octan-1-ol is recovered in greater than 90% yield . The reaction product is then distilled for purification .Molecular Structure Analysis

The molecular formula of this compound is C20H42O . It has a molecular weight of 298.55 .Chemical Reactions Analysis

The Guerbet reaction is a key process in the formation of this compound. This reaction involves the dimerization of alcohols with the liberation of water to give branched alcohols with twice the number of carbons as the starting material .Physical and Chemical Properties Analysis

This compound is a colorless viscous liquid . It has a melting point range of -1 - 1 °C and a boiling point range of 234 - 238 °C at 33 mmHg . Its density is 0.838 g/mL at 25 °C .科学的研究の応用

Micellar Electrokinetic Chromatography

- Application : 2-Decyl-1-dodecanol (as Brij 35) is used in micellar electrokinetic chromatography for separating complex mixtures. It alters selectivity and efficiency in separation processes (Rasmussen, Goebel, & McNair, 1990).

Foam Stability in Decontamination

- Application : In sodium dodecyl sulfate solutions, dodecanol acts as a co-surfactant, stabilizing the foam. This property is significant in the development of decontamination foams, particularly in the nuclear industry (Dame, Fritz, Pitois, & Faure, 2005).

Lipid Interactions

- Application : The compound shows effects on phase transitions in lipid membranes, which is relevant in understanding cell membrane dynamics and the development of anesthetics (Lee, 1976).

Polymer Chemistry

- Application : In the synthesis of polymers, 1-dodecanol is used as a diluent to adjust porosity and morphological structure in poly(2-hydroxyethyl methacrylate) beads (Horák, Lednický, & Bleha, 1996).

Building Materials

- Application : Dodecanol is incorporated into cement as a composite phase change material for thermal heat storage, demonstrating potential in energy-efficient building materials (Memon, Lo, Cui, & Barbhuiya, 2013).

Solvent Extraction

- Application : It's used in the extraction of uranium and lanthanide ions, showcasing its utility in the separation and purification of elements (Cocalia et al., 2005).

作用機序

While the exact mechanism of action for 2-Decyl-1-dodecanol is not clearly defined, it is known that it interacts with other substances in its applications. For example, it has been used as a diluent in an extractant screening study for the recovery of putrescine and cadaverine from aqueous solutions .

Safety and Hazards

将来の方向性

There is significant commercial interest in compounds like 2-Decyl-1-dodecanol as they possess good lubricity and a high fluidity range determined by low melting point and high boiling point . Research has shown potential applications in cleaning and oil recovery processes . By combining the alkyl polyglycoside Triton® CG-110 with C12OH fatty alcohol, a promising strategy emerges, enhancing the efficiency of surfactant-based formulations . This innovative approach paves the way for sustainable solutions in diverse industrial applications .

特性

IUPAC Name |

2-decyldodecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOPEQCDMWTHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

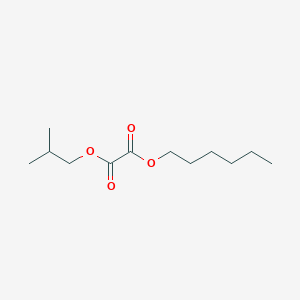

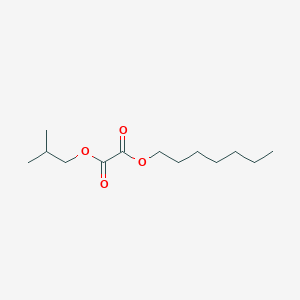

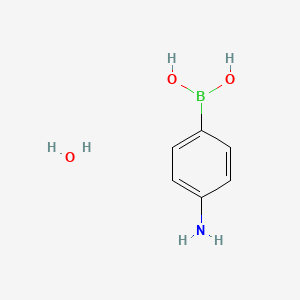

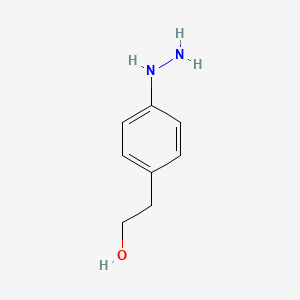

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。